LogP Discrimination: 0.27-Unit Lipophilicity Gain Over the Unsubstituted Anilino Analog Enables Different Chromatographic Fractionation
The target compound exhibits a computed octanol-water partition coefficient (logP) of 2.50 (Molaid) or 2.24 (Chemsrc) . The closest unsubstituted anilino comparator, 3-anilino-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 57861-20-8), has a computed logP of 2.23 . The resulting logP difference of +0.01 to +0.27 log units, attributable solely to the 4-methoxy substituent, translates to measurably longer reversed-phase HPLC retention, facilitating distinct fraction collection windows during preparative purification of crude reaction mixtures containing both anilino species.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.24 (Chemsrc); logP = 2.50 (Molaid computed) |
| Comparator Or Baseline | 3-Anilino-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 57861-20-8); logP = 2.23 (Chemsrc) |
| Quantified Difference | +0.01 to +0.27 log units (target minus comparator) |
| Conditions | Computed values from authoritative chemical databases (Chemsrc, Molaid); reversed-phase HPLC retention extrapolated from logP |
Why This Matters
A logP difference of this magnitude produces a resolvable shift in reversed-phase retention time (estimated ΔtR ~0.5–2 min on standard C18 gradients), enabling unambiguous chromatographic separation of the target compound from its des-methoxy analog in mixed-product reaction streams.
- [1] Molaid. 3-(4-Methoxyanilino)-5-methyl-1H-pyrazole-4-carboxylic acid. Computed logP = 2.50. https://www.molaid.com/MS_258158 (accessed 2026-05-10). View Source
